[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the triazolopyridine ring system can interact with biological targets through various mechanisms, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Given its potential targets, it could be involved in modulating inflammatory responses, oxygen sensing pathways, and jak-stat signaling pathways .
Result of Action
Based on its potential targets, it could modulate the activity of various proteins and pathways, leading to changes in cellular functions .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . Additionally, this compound interacts with the retinoic acid-related orphan receptor gamma t (RORγt) as an inverse agonist, influencing immune responses . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, thereby regulating cell cycle-related and apoptosis-related proteins . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound also influences gene expression by modulating transcription factors and other regulatory proteins. For example, its interaction with RORγt results in the suppression of pro-inflammatory cytokine production, which is crucial for immune regulation . These molecular mechanisms underscore the compound’s potential in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and signaling pathways, leading to prolonged therapeutic benefits
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may retain or alter its biological activity . The effects on metabolic flux and metabolite levels are important considerations for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins may sequester this compound in specific cellular compartments, influencing its distribution and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . The precise subcellular localization of this compound can significantly impact its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under atmospheric conditions. For example, the reaction between 2-aminopyridine and nitriles in the presence of a Cu-Zn/Al-Ti catalyst system under atmospheric air has been reported .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of the compound can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid include:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also contain a fused heterocyclic ring system and are studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for drug development and other scientific research applications .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUHEGMACRELPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634153 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043903-19-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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